
4-Demethyl-6-O-methyldoxorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Demethyl-6-O-methyldoxorubicin is a complex organic compound known for its significant biological activities. This compound is part of the anthracycline family, which is widely recognized for its use in chemotherapy treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simple aromatic precursors. The process typically includes:
Formation of the naphthacenedione core: This is achieved through a series of condensation reactions involving aromatic aldehydes and ketones.
Introduction of the glycosidic moiety: The glycosidic linkage is formed by reacting the naphthacenedione core with a suitable glycosyl donor under acidic conditions.
Functional group modifications: Various functional groups such as hydroxy, methoxy, and acetyl groups are introduced through selective reactions like hydroxylation, methylation, and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled reaction conditions and better yield.
Purification techniques: Such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in chemotherapy for treating various cancers due to its ability to intercalate DNA and inhibit topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through:
DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA replication and transcription, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another anthracycline with similar DNA intercalating properties.
Daunorubicin: Shares a similar mechanism of action but differs in its glycosidic moiety.
Epirubicin: A derivative with a different stereochemistry at the glycosidic linkage.
Uniqueness
The uniqueness of 4-Demethyl-6-O-methyldoxorubicin lies in its specific functional groups and their arrangement, which contribute to its distinct biological activity and therapeutic potential.
Propiedades
Número CAS |
97777-78-1 |
|---|---|
Fórmula molecular |
C27H29NO11 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3 |
Clave InChI |
LAJAGOZPADGZRF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
Sinónimos |
4-demethyl-6-O-methyldoxorubicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


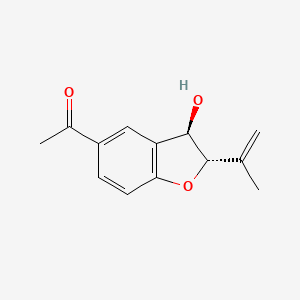
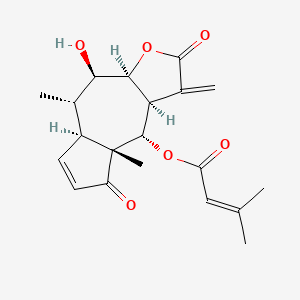
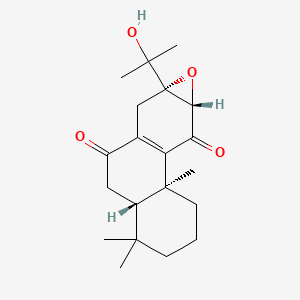
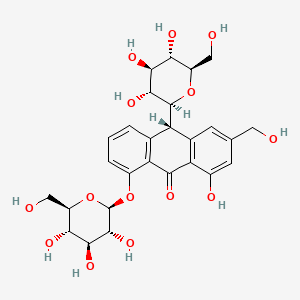
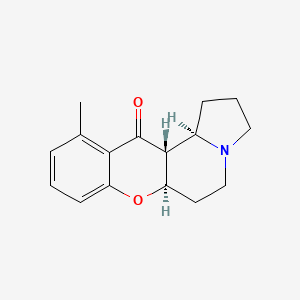
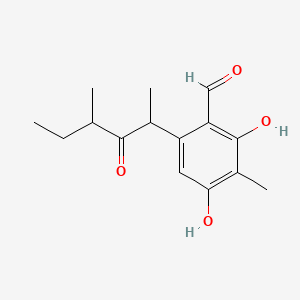
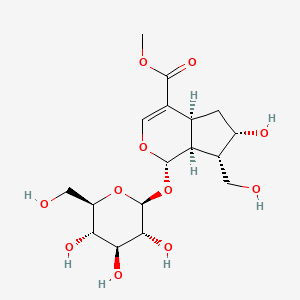

![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)
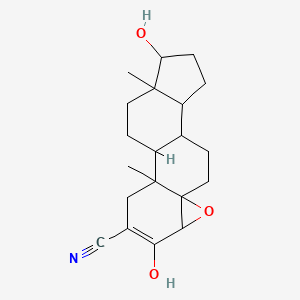

![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
